Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

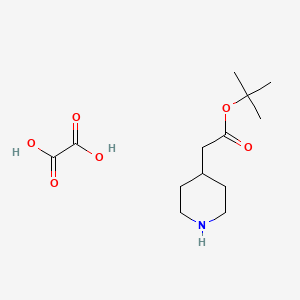

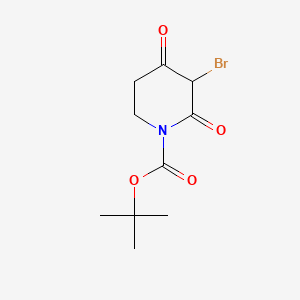

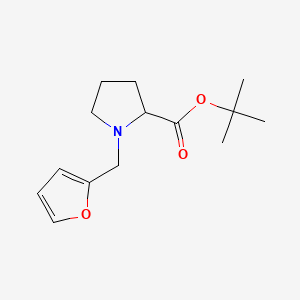

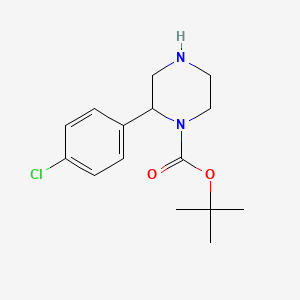

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the empirical formula C10H14BrNO4 . It is also known by the synonym tert-butyl 2,4-dioxopiperidine-1-carboxylate . It is typically used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction of tert-butyl 2,4-dioxopiperidine-1-carboxylate with N-bromosuccinimide in dry CCl4 . The reaction mixture is stirred at 10-15 °C for 2 hours and then evaporated under reduced pressure .Molecular Structure Analysis

The molecular weight of this compound is 292.13 . Its molecular formula is C10H14BrNO4 . The InChI key for this compound is ZWMOSQYRIUMWSQ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .Physical And Chemical Properties Analysis

The compound is a white powder . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.27 mg/ml .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthetic Applications

X-ray Crystallography Insights : The structural characterization of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate derivatives through X-ray crystallography reveals their molecular packing and the influence of hydrogen bonds in their crystalline form. Such structural insights are crucial for understanding the reactivity and stereochemistry of these compounds in synthetic applications (Didierjean et al., 2004).

Stereoselective Syntheses : The compound serves as a precursor for stereoselective syntheses of various piperidine derivatives, highlighting its utility in producing compounds with specific stereochemical configurations, which is essential for the development of drugs with targeted biological activities (Boev et al., 2015).

Novel Synthesis Routes : Efficient synthesis methods for this compound derivatives have been developed, providing access to novel protein kinase inhibitors. These methods emphasize the importance of this compound as an intermediate in the synthesis of potentially therapeutic agents (Chen Xin-zhi, 2011).

Advancements in Molecular Design

Molecular Design and Analysis : Research into the synthesis and characterization of derivatives of this compound contributes to the development of Schiff base compounds with potential applications in drug design and material science. These studies offer valuable insights into the molecular interactions and properties of these compounds (Çolak et al., 2021).

Catalyst-Free Synthesis of Heterocycles : The compound is used in catalyst-free conditions to synthesize naphtho[1,6]naphthyridine derivatives, showcasing its versatility in facilitating reactions that lead to complex heterocyclic structures without the need for metal catalysts. Such processes are valuable for creating environmentally friendly and sustainable synthetic routes (Mu et al., 2015).

Safety and Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a complex organic compound. Similar compounds have been used as reactants in the synthesis of various biologically active compounds .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as the mitsunobu reaction .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of derivatives that act as selective positive allosteric modulators (pams) of the metabotropic glutamate 5 (mglu5) receptor .

Pharmacokinetics

The compound’s boiling point is predicted to be 3178±420 °C , which may influence its bioavailability.

Result of Action

It’s known that the compound can participate in various chemical reactions, leading to the formation of different products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Furthermore, certain reactions involving this compound need to be carried out at specific temperatures .

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOSQYRIUMWSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)